8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione
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Overview
Description
8-(3,5-dimethylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 8-(3,5-dimethylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps, typically starting with the preparation of the core imidazo[1,2-g]purine structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
8-(3,5-dimethylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar compounds to 8-(3,5-dimethylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. For example, compounds like 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2,3,5-trimethyl-6-(3-oxobutan-2-yl)-4H-pyran-4-one have been studied for their unique properties and applications .
Properties
Molecular Formula |
C26H25N5O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3 |
InChI Key |
MLEFSPQJKKODII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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